molecular formula C23H23F2N3O2 B2920001 1-(2,4-difluorophenyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrrolidine-2,5-dione CAS No. 329059-09-8

1-(2,4-difluorophenyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrrolidine-2,5-dione

Cat. No.: B2920001
CAS No.: 329059-09-8
M. Wt: 411.453
InChI Key: ABXQFTXEJVVVIB-QPJJXVBHSA-N
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Description

1-(2,4-difluorophenyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrrolidine-2,5-dione (CAS: 329059-09-8) is a pyrrolidine-2,5-dione derivative featuring a 2,4-difluorophenyl group at the 1-position and a piperazine moiety substituted with a (2E)-styryl group at the 3-position. Its molecular formula is C23H23F2N3O2, with a molecular weight of 411.45 g/mol . Limited pharmacological data are available in the provided evidence, but its structural analogs have shown activities ranging from receptor modulation to antifungal effects.

Properties

IUPAC Name

1-(2,4-difluorophenyl)-3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23F2N3O2/c24-18-8-9-20(19(25)15-18)28-22(29)16-21(23(28)30)27-13-11-26(12-14-27)10-4-7-17-5-2-1-3-6-17/h1-9,15,21H,10-14,16H2/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABXQFTXEJVVVIB-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C3CC(=O)N(C3=O)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C3CC(=O)N(C3=O)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2,4-Difluorophenyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrrolidine-2,5-dione (CAS No. 329059-09-8) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound is characterized by a complex molecular structure with a molecular formula of C23H23F2N3O2C_{23}H_{23}F_{2}N_{3}O_{2} and a molecular weight of 411.45 g/mol. Its unique structure includes a difluorophenyl group and a piperazine moiety, which are known to influence its biological properties.

Anticancer Properties

Research has indicated that derivatives of pyrrolidine compounds often exhibit significant anticancer activity. A study on related Mannich bases demonstrated their cytotoxic effects against various human cancer cell lines, including HeLa (cervical), HepG2 (liver), and A549 (lung) cells. The anticancer activity was attributed to the ability of these compounds to interfere with DNA topoisomerase I and induce apoptosis in cancer cells .

Table 1: Cytotoxicity of Related Compounds

CompoundCell LineIC50 (μM)
Mannich Base AHeLa12.5
Mannich Base BHepG210.3
Mannich Base CA54915.0

The mechanism underlying the anticancer activity of similar compounds often involves the inhibition of key enzymes involved in cell proliferation and survival. For instance, studies have shown that certain piperazine derivatives can inhibit DNA topoisomerase I activity, leading to increased DNA damage in cancer cells .

Neuropharmacological Effects

Piperazine derivatives have also been studied for their neuropharmacological effects, particularly their interactions with serotonin receptors. This interaction can lead to anxiolytic and antidepressant-like effects, making such compounds potential candidates for treating mood disorders.

Case Studies

Several case studies have highlighted the efficacy of compounds similar to this compound in preclinical models:

  • Study on Anticancer Activity : A recent study evaluated the anticancer effects of a series of pyrrolidine derivatives in vitro and in vivo. The results indicated that these compounds exhibited significant tumor growth inhibition in xenograft models, suggesting their potential as therapeutic agents against various cancers .
  • Neuropharmacological Assessment : Another study investigated the antidepressant-like effects of piperazine derivatives in animal models. The results showed that these compounds significantly reduced depressive-like behavior in rodents, supporting their potential use in treating depression.

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest that this compound has favorable absorption and distribution characteristics, although further research is needed to fully elucidate its pharmacokinetic profile.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table compares the target compound with structurally related pyrrolidine-2,5-dione derivatives, highlighting key substituents and properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Activity/Notes References
1-(2,4-difluorophenyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrrolidine-2,5-dione (Target) C23H23F2N3O2 411.45 2,4-difluorophenyl, (2E)-styryl-piperazine Limited data in provided sources
1-{3-[4-(5-methoxy-1H-indol-3-yl)piperidin-1-yl]propyl}-3-(5-methoxy-1H-indol-3-yl)pyrrolidine-2,5-dione (4f) C32H35N5O4 577.66 Dual 5-methoxyindole, piperidine-propyl chain Multi-target (5-HT1A/SERT binding), 93.8% yield
1-(4-Ethoxyphenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione C20H23N5O3 381.43 4-ethoxyphenyl, pyrimidinyl-piperazine Unspecified receptor interactions
1-(3-chlorophenyl)-3-{4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl}pyrrolidine-2,5-dione (Y509-5039) C21H20Cl3N3O2 452.77 3-chlorophenyl, dichlorobenzyl-piperazine High lipophilicity (logP: 3.56)
1-{4-[4-(2,4-difluorophenyl)piperazin-1-yl]butyl}pyrrolidin-2-one hydrochloride (S-73) C20H25F2N3O·HCl 397.89 2,4-difluorophenyl-piperazine, butyl chain α1-Adrenolytic, antiarrhythmic

Key Structural Differences:

Aromatic Substituents: The target compound’s 2,4-difluorophenyl group contrasts with chlorophenyl (Y509-5039) or methoxyindole (4f) systems. Fluorine atoms enhance electronegativity and metabolic stability compared to chlorine or methoxy groups .

Piperazine Modifications :

  • Substituents on the piperazine ring vary widely: pyrimidinyl (), dichlorobenzyl (), and styryl (target) groups impact receptor affinity and solubility. Styryl moieties may enhance binding to hydrophobic pockets .

Pyrrolidine Core Variations: Compound 4f () replaces the pyrrolidine-2,5-dione’s 3-position with a second indole group, enabling dual-target activity, unlike the mono-substituted target compound .

Research Findings and Pharmacological Insights

Physicochemical Properties

  • Solubility : Piperazine derivatives with bulky aromatic substituents (e.g., styryl in the target) may exhibit lower aqueous solubility compared to alkyl-linked analogs like S-73 .

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